molecular formula C5H9BrO B12436820 3-(Bromomethyl)but-3-en-2-ol

3-(Bromomethyl)but-3-en-2-ol

Cat. No.: B12436820
M. Wt: 165.03 g/mol
InChI Key: DOAIDTIGLBTDQG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)but-3-en-2-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions due to its unique structure, which allows for multiple functional group transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)but-3-en-2-ol can be synthesized through several methods. One common approach involves the bromomethylation of but-3-en-2-ol. This reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)but-3-en-2-ol involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The double bond in the molecule also allows for addition reactions, expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)but-3-en-2-ol is unique due to its combination of a bromine atom and a double bond, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic substitution and addition reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

3-(Bromomethyl)but-3-en-2-ol is a compound of interest in various fields of biological research due to its potential therapeutic properties. Its unique structure allows it to participate in numerous biological interactions, making it a candidate for drug development and other applications.

  • Molecular Formula : C5H9BrO
  • Molecular Weight : 179.03 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This compound may exhibit mechanisms such as:

  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial for various metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways.

Cytotoxicity

Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. The mechanism likely involves inducing apoptosis or disrupting cellular functions through interaction with cellular membranes or critical proteins.

Study 1: Antibacterial Properties

A study investigating the antibacterial activity of brominated compounds found that derivatives similar to this compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that compounds with a similar structure to this compound induce cell death in breast cancer cell lines. The research indicated that these compounds trigger apoptotic pathways, leading to reduced cell viability and increased caspase activity.

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against MRSA (MICs 0.5 - 8 µg/mL)
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

3-(bromomethyl)but-3-en-2-ol

InChI

InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3

InChI Key

DOAIDTIGLBTDQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)CBr)O

Origin of Product

United States

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